4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide
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Overview
Description
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is a complex organic compound that features a piperidine ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Thiophene Substitution: The thiophene moiety is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Acetamido Linkage: The acetamido group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Benzamide Formation: The final step involves the formation of the benzamide group, which can be achieved through a condensation reaction with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides and thiophenes.
Scientific Research Applications
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiophene moieties play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(Pyrazine-2-yl)piperidin-1-yl)acetamido)benzamide
- 4-(2-(4-(Pyridine-2-yl)piperidin-1-yl)acetamido)benzamide
- 4-(2-(4-(Furan-2-yl)piperidin-1-yl)acetamido)benzamide
Uniqueness
4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)acetamido)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its binding affinity and specificity towards biological targets, potentially leading to unique pharmacological profiles compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
4-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-18(23)14-3-5-15(6-4-14)20-17(22)12-21-9-7-13(8-10-21)16-2-1-11-24-16/h1-6,11,13H,7-10,12H2,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPSSUVDNIKGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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